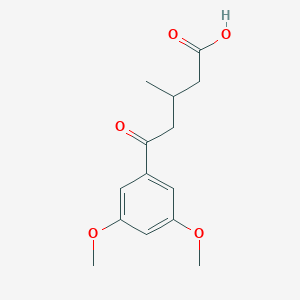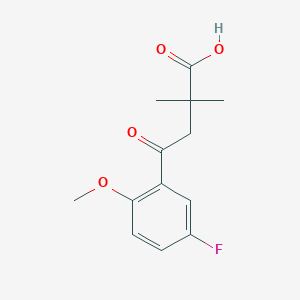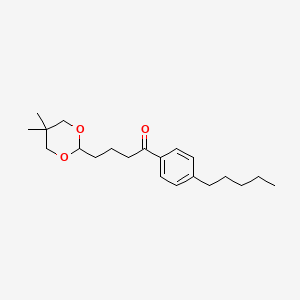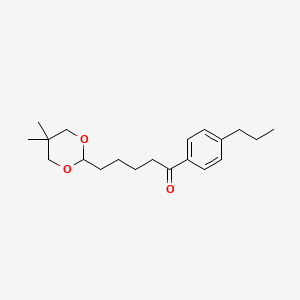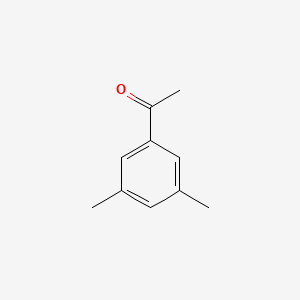
1-(3,5-Dimethylphenyl)ethanone
描述
1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions: 1-(3,5-Dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(3,5-dimethylphenyl)ethanol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methyl groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-(3,5-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3,5-Dimethylphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(3,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
相似化合物的比较
1-(3,5-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the methyl substituents on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanone: A positional isomer with methyl groups at the 2 and 4 positions.
1-(4-Methylphenyl)ethanone: A mono-substituted derivative with a single methyl group at the 4 position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 5 positions, which influence its reactivity and physical properties. The electron-donating effect of the methyl groups enhances its susceptibility to electrophilic aromatic substitution reactions compared to acetophenone .
属性
CAS 编号 |
5379-16-8 |
|---|---|
分子式 |
C21H25N7O3S2 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |
InChI 键 |
FDAKJDJSCMDVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)C)C |
规范 SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
| 1335-42-8 | |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
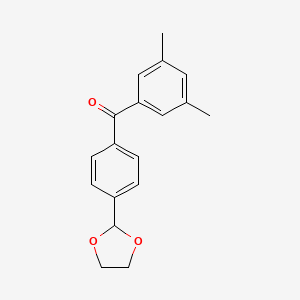
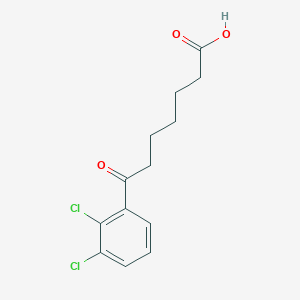
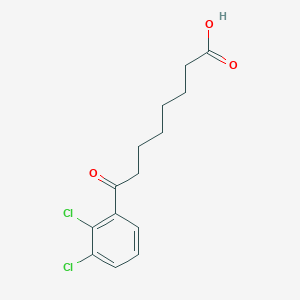
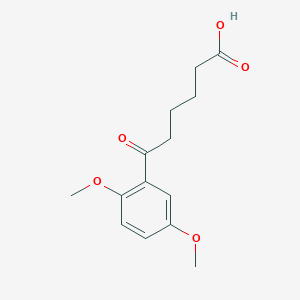
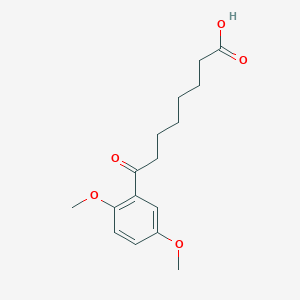
![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)
![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
